N-methyl-2-naphthalen-1-yloxyethanamine

5-HT1B receptor radioligand binding structure-activity relationship

N-methyl-2-naphthalen-1-yloxyethanamine (also referred to as N-monomethyl-2-(1-naphthyloxy)ethylamine, compound is a synthetic aryloxyethylamine derived from the β-adrenergic antagonist propranolol. It belongs to a class of chain-shortened, deshydroxy analogs of propranolol that exhibit nanomolar affinity for human 5-HT1B and 5-HT1D serotonin receptors.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 50882-69-4
Cat. No. B182431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-naphthalen-1-yloxyethanamine
CAS50882-69-4
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H15NO/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9-10H2,1H3
InChIKeyGYIQQYDOLSGVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-naphthalen-1-yloxyethanamine (CAS 50882-69-4): Procure the Highest-Affinity Chain-Shortened Propranolol Analog for Serotonin Receptor Research


N-methyl-2-naphthalen-1-yloxyethanamine (also referred to as N-monomethyl-2-(1-naphthyloxy)ethylamine, compound 11) is a synthetic aryloxyethylamine derived from the β-adrenergic antagonist propranolol. It belongs to a class of chain-shortened, deshydroxy analogs of propranolol that exhibit nanomolar affinity for human 5-HT1B and 5-HT1D serotonin receptors [1][2]. Unlike propranolol, which acts as a β-blocker, this compound functions as a 5-HT1B agonist in functional adenylate cyclase assays [1]. The compound is prepared as a hydrochloride salt (CAS 50882-69-4 free base; HCl salt mp 179-181°C) and is employed as a pharmacological tool to investigate 5-HT1B/1D receptor-mediated signaling [1].

Why Generic Naphthyloxyethylamine Substitution Fails: Structural Determinants of h5-HT1B Affinity in N-methyl-2-naphthalen-1-yloxyethanamine


Minor structural modifications within the aryloxyethylamine series can cause dramatic shifts in receptor binding affinity, functional activity, and selectivity. The chain-shortened, N-monomethyl naphthyl derivative (compound 11) is the highest-affinity h5-HT1B ligand identified in a systematic structure–affinity relationship study of propranolol analogs, outperforming primary amine, dimethyl, ethyl, propyl, and phenyl-substituted variants [1]. Even a single methylene group alteration or N-substituent change can reduce affinity by 2- to >200-fold, making generic interchange among naphthyloxyethylamine analogs scientifically indefensible without precise binding data [1].

Quantitative Differentiation Evidence for N-methyl-2-naphthalen-1-yloxyethanamine: Head-to-Head Binding Data vs. Propranolol and Structural Analogs


Highest h5-HT1B Binding Affinity Among Chain-Shortened Propranolol Analogs

N-methyl-2-naphthalen-1-yloxyethanamine (compound 11) exhibits a Ki of 26 nM at human 5-HT1B receptors, representing a >380-fold improvement over the parent compound (±)-propranolol (Ki >10,000 nM) [1]. Within the series of 2-(1-naphthyloxy)ethylamines, compound 11 demonstrates superior affinity compared to the primary amine (compound 10, Ki=100 nM), the N-ethyl analog (compound 12, Ki=66 nM), the N-propyl analog (compound 14, Ki=200 nM), and the N,N-dimethyl analog (compound 16, Ki=94 nM) [1]. No other compound in the series achieved a Ki below 60 nM, establishing compound 11 as the most potent h5-HT1B ligand in the class [1].

5-HT1B receptor radioligand binding structure-activity relationship

Functional Agonism at h5-HT1B Receptors Contrasts with Propranolol's Antagonist Profile

In an adenylate cyclase functional assay using cells stably expressing human 5-HT1B receptors, compound 11 behaved as a nearly full agonist with an EC50 of 216 nM, while propranolol and pindolol function as β-adrenergic/5-HT antagonists [1]. Compound 11 did not display antagonist activity at concentrations up to 10 µM in this assay. The endogenous agonist 5-HT exhibited an EC50 of 5.5 nM in the same assay system, providing a positive control reference [1]. This functional switch from antagonist (parent propranolol) to agonist represents a qualitative pharmacological difference that cannot be achieved with propranolol itself.

5-HT1B agonist adenylate cyclase functional assay

Dual h5-HT1B/h5-HT1D Receptor Engagement with Comparable Affinity

Compound 11 binds to human 5-HT1Dα (h5-HT1D) receptors with a Ki of 34 nM, comparable to its h5-HT1B affinity (Ki=26 nM), demonstrating balanced dual receptor engagement [1]. In contrast, (±)-propranolol exhibits negligible affinity for both receptor subtypes (>10,000 nM). The N-ethyl analog (compound 13) showed measurable but lower h5-HT1D affinity (Ki=68 nM), indicating that the N-methyl substituent is optimal for dual receptor targeting [1]. No compound in the series exhibited >10-fold selectivity for either 5-HT1D subtype [1].

5-HT1D receptor dual receptor affinity 5-HT1B/1D ligands

N-Monomethyl Substitution is Optimal for h5-HT1B Affinity Among N-Alkyl Variants

Systematic variation of the terminal amine substituent in 2-(1-naphthyloxy)ethylamines reveals a clear rank order of h5-HT1B affinity: N-monomethyl (compound 11, Ki=26 nM) > N-ethyl (compound 12, Ki=66 nM) > N,N-dimethyl (compound 16, Ki=94 nM) > primary amine (compound 10, Ki=100 nM) > N-propyl (compound 14, Ki=200 nM) [1]. N-Monomethylation of compounds 11 and 14 to give tertiary amines 16 and 17 resulted in a 4-fold reduction in affinity, demonstrating that secondary mono-N-methyl substitution confers optimal receptor interaction geometry within this scaffold [1].

N-alkyl substitution SAR study secondary amine optimization

The Naphthyl Group Drives >200-Fold Affinity Advantage Over Monocyclic Phenyl Analog

Replacement of the naphthyl group of compound 11 with an unsubstituted phenyl ring (compound 21) dramatically reduced h5-HT1B affinity to Ki=5,960 nM, representing a >200-fold loss relative to the naphthyl-bearing parent [1]. A 2,3-dimethylphenyl analog (compound 22, Ki=316 nM) partially recovered affinity but remained 12-fold weaker than compound 11, confirming that the intact naphthalene nucleus provides unique, non-replicable hydrophobic and π-stacking interactions essential for high-affinity binding [1].

naphthyl moiety aromatic substitution receptor binding determinants

Validated Application Scenarios for N-methyl-2-naphthalen-1-yloxyethanamine Based on Empirical Evidence


Reference Standard for 5-HT1B/1D Radioligand Binding Assays

As the highest-affinity h5-HT1B ligand (Ki=26 nM) with balanced h5-HT1D affinity (Ki=34 nM) in the chain-shortened propranolol series, compound 11 serves as an ideal non-radiolabeled reference standard for competitive binding experiments characterizing novel serotonergic ligands at human 5-HT1B and 5-HT1D receptors [1]. Its well-defined Ki values and dual-receptor profile enable consistent assay validation across laboratories.

Pharmacological Tool for 5-HT1B Agonist Functional Studies

Compound 11 is the only compound in its structural class demonstrated to behave as a nearly full 5-HT1B agonist (EC50=216 nM) in adenylate cyclase functional assays, in contrast to the antagonist character of propranolol and pindolol [1]. This makes it a selective tool for dissecting 5-HT1B-mediated cAMP signaling pathways in transfected cell models without confounding β-adrenergic antagonism.

Lead Scaffold for Migraine and Neuropsychiatric Drug Discovery Programs

Given the established roles of 5-HT1B and 5-HT1D receptors in migraine pathophysiology and mood regulation, compound 11—with its dual-receptor nanomolar affinity and agonist functional profile—provides a validated starting scaffold for medicinal chemistry optimization toward clinical candidates targeting these receptors [1]. The comprehensive SAR data published alongside its characterization offer a rational basis for further derivatization.

SAR Benchmark for N-Alkyl Optimization on Aryloxyethylamine Scaffolds

The systematic N-substituent rank order (N-methyl > N-ethyl > N,N-dimethyl > primary amine > N-propyl) established for compound 11 and its analogs provides a quantitative SAR framework that medicinal chemists can reference when designing new aryloxyethylamine libraries. Compound 11 represents the affinity maximum for this scaffold class, making it the essential positive control for any side-by-side analog screening campaign [1].

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